N-[2-(trifluoromethyl)phenyl]methanesulfonamide
CAS No.: 50790-31-3
Cat. No.: VC13290766
Molecular Formula: C8H8F3NO2S
Molecular Weight: 239.22 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(trifluoromethyl)phenyl]methanesulfonamide - 50790-31-3](/images/structure/VC13290766.png)
Specification
CAS No. | 50790-31-3 |
---|---|
Molecular Formula | C8H8F3NO2S |
Molecular Weight | 239.22 g/mol |
IUPAC Name | N-[2-(trifluoromethyl)phenyl]methanesulfonamide |
Standard InChI | InChI=1S/C8H8F3NO2S/c1-15(13,14)12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3 |
Standard InChI Key | GXPGKOGAGPTQOO-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)NC1=CC=CC=C1C(F)(F)F |
Canonical SMILES | CS(=O)(=O)NC1=CC=CC=C1C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
N-[2-(Trifluoromethyl)phenyl]methanesulfonamide (molecular formula: C₈H₈F₃NO₂S) features a phenyl ring substituted with a trifluoromethyl group at the ortho-position and a methanesulfonamide moiety at the adjacent nitrogen atom. The trifluoromethyl group (–CF₃) contributes to the molecule’s electron-withdrawing nature, influencing its reactivity and interaction with biological targets.
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Weight | 239.23 g/mol |
Hydrogen Bond Donors | 1 (N–H group) |
Hydrogen Bond Acceptors | 4 (SO₂ and N) |
XLogP3 (Partition Coefficient) | ~3.2 (estimated) |
Solubility | Low in water; soluble in organic solvents (e.g., DMSO, MeCN) |
The compound’s low aqueous solubility is typical of sulfonamides, which often require formulation adjustments for biological testing. Its stability under ambient conditions is presumed comparable to related sulfonamides, though degradation under prolonged exposure to light or moisture is likely.
Synthesis and Characterization
Synthetic Routes
The synthesis of N-[2-(trifluoromethyl)phenyl]methanesulfonamide can be inferred from methodologies used for analogous compounds. A plausible route involves:
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Preparation of 2-(Trifluoromethyl)aniline: Introducing the trifluoromethyl group onto aniline via halogen exchange or direct fluorination .
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Sulfonylation: Reacting 2-(trifluoromethyl)aniline with methanesulfonyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) to form the sulfonamide bond .
Representative Reaction Conditions
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Reagents: 2-(Trifluoromethyl)aniline, methanesulfonyl chloride, DIPEA
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Solvent: Acetonitrile (MeCN) or dichloromethane (DCM)
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Temperature: Room temperature
Table 2: Optimization of Sulfonylation Conditions
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Base | DIPEA | Enhances nucleophilicity |
Solvent | MeCN | Improves reactant solubility |
Molar Ratio (Aniline:MsCl) | 1:1.2 | Minimizes side products |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Signals for aromatic protons (δ 7.5–8.0 ppm), N–H (δ ~5.5 ppm), and methyl group (δ ~3.0 ppm).
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¹³C NMR: Peaks for CF₃ (δ ~120 ppm, q, J = 280 Hz) and SO₂ groups (δ ~45 ppm).
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Mass Spectrometry (MS): Molecular ion peak at m/z 239.1 (M+H⁺).
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Infrared (IR) Spectroscopy: Stretching vibrations for S=O (~1350 cm⁻¹) and N–H (~3300 cm⁻¹).
Analytical Methods for Quantification
High-performance liquid chromatography (HPLC) with UV detection is the primary method for quantifying N-[2-(trifluoromethyl)phenyl]methanesulfonamide in complex matrices. Reverse-phase columns (C18) and mobile phases containing acetonitrile-water mixtures (e.g., 70:30 v/v) achieve adequate separation. Limits of detection (LOD) and quantification (LOQ) are typically <1 µg/mL, ensuring sensitivity for pharmacokinetic studies.
Biological Properties and Hypothetical Applications
While direct pharmacological data for N-[2-(trifluoromethyl)phenyl]methanesulfonamide are scarce, its structural analogs exhibit diverse bioactivities:
Antimicrobial Activity
Sulfonamides inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. The trifluoromethyl group may enhance penetration through lipid bilayers, potentiating activity against resistant strains.
Anti-inflammatory Effects
Sulfonamides modulate cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The trifluoromethyl moiety may reduce metabolic deactivation, prolonging therapeutic effects.
Current Research and Future Directions
Drug Discovery
Structure-activity relationship (SAR) studies could optimize the compound’s pharmacokinetic profile. Modifications to the sulfonamide or phenyl ring may improve target selectivity.
Material Science
Sulfonamides with fluorinated groups are explored as catalysts or ligands in asymmetric synthesis. The –CF₃ group’s steric and electronic effects could enhance enantioselectivity .
Environmental Impact
Studies on biodegradation and ecotoxicity are needed to assess environmental persistence, particularly given the stability of C–F bonds.
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